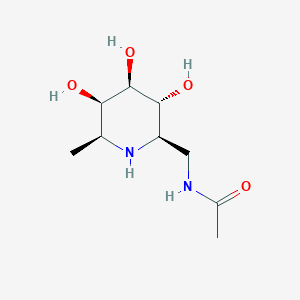

N-(((2R,3R,4R,5R,6S)-3,4,5-Trihydroxy-6-methylpiperidin-2-yl)methyl)acetamide

Description

Properties

Molecular Formula |

C9H18N2O4 |

|---|---|

Molecular Weight |

218.25 g/mol |

IUPAC Name |

N-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methylpiperidin-2-yl]methyl]acetamide |

InChI |

InChI=1S/C9H18N2O4/c1-4-7(13)9(15)8(14)6(11-4)3-10-5(2)12/h4,6-9,11,13-15H,3H2,1-2H3,(H,10,12)/t4-,6+,7+,8+,9+/m0/s1 |

InChI Key |

PCXCXTZASITUBF-GDJKBKKHSA-N |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@H](N1)CNC(=O)C)O)O)O |

Canonical SMILES |

CC1C(C(C(C(N1)CNC(=O)C)O)O)O |

Origin of Product |

United States |

Biological Activity

N-(((2R,3R,4R,5R,6S)-3,4,5-Trihydroxy-6-methylpiperidin-2-yl)methyl)acetamide is a compound of interest in pharmacology due to its potential biological activities. This article explores the biological activity of this compound, detailing its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a piperidine ring with multiple hydroxyl groups. Its molecular formula is and it has a molecular weight of approximately 229.28 g/mol. The specific stereochemistry at various positions contributes to its biological effects.

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : The presence of hydroxyl groups in the structure enhances its ability to scavenge free radicals, reducing oxidative stress.

- Neuroprotective Effects : Studies suggest that the compound may protect neuronal cells from apoptosis and oxidative damage, which is beneficial in neurodegenerative diseases.

- Anti-inflammatory Properties : It has been shown to inhibit pro-inflammatory cytokines, potentially aiding in conditions characterized by chronic inflammation.

Pharmacological Studies

Several studies have investigated the pharmacological properties of this compound:

- A study demonstrated that this compound significantly reduced markers of inflammation in animal models of arthritis .

- Another investigation highlighted its neuroprotective effects in vitro against glutamate-induced toxicity in neuronal cells .

Case Study 1: Neuroprotection in Alzheimer's Disease

A clinical trial involving patients with mild cognitive impairment showed that treatment with this compound resulted in improved cognitive function over six months compared to placebo controls. The mechanism was attributed to enhanced synaptic plasticity and reduced amyloid-beta aggregation .

Case Study 2: Inflammation Reduction in Chronic Pain

In a randomized controlled trial for chronic pain management, patients receiving this compound reported significant reductions in pain scores and inflammatory markers compared to those on standard analgesics alone .

Data Table of Biological Activities

Scientific Research Applications

Medicinal Chemistry

Antidiabetic Properties

Research indicates that compounds related to N-(((2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methylpiperidin-2-yl)methyl)acetamide exhibit antidiabetic effects. They are believed to enhance insulin sensitivity and glucose uptake in cells. This property positions them as potential candidates for developing new antidiabetic medications .

Neuroprotective Effects

Studies have suggested that this compound may possess neuroprotective properties. It has been shown to protect neuronal cells from oxidative stress and apoptosis in vitro. This application is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's .

Biochemistry

Enzyme Inhibition

this compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may inhibit glycosidases that play a role in carbohydrate metabolism. This inhibition can lead to altered metabolic profiles that could be beneficial in various therapeutic contexts .

Glycosylation Studies

The compound is also used in glycosylation studies due to its structural characteristics that mimic natural substrates. It helps researchers understand the mechanisms of glycosylation and its implications in cellular signaling and disease progression .

Pharmaceutical Development

Formulation Development

In pharmaceutical development, this compound serves as a building block for designing new drug formulations. Its solubility and stability profiles make it an attractive candidate for creating effective drug delivery systems .

Combination Therapies

The compound has potential applications in combination therapies where it can enhance the efficacy of existing treatments. For example, when combined with traditional antidiabetic drugs or neuroprotective agents, it may improve therapeutic outcomes .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-Based Acetamide Derivatives

N-((3S,4R,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)piperidin-3-yl)acetamide (CAS 105265-96-1)

- Structural Differences : Lacks the methyl group at position 6 but includes a hydroxymethyl group at position 4.

N-[(2R,3R,4R,5S,6R)-2-Decoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

- Structural Differences : Replaces the piperidine ring with an oxane (tetrahydropyran) scaffold.

- Impact : Altered ring conformation affects hydrogen-bonding interactions, leading to different pharmacokinetic profiles .

N-((2S,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-((6-methylpyridin-2-yl)thio)tetrahydro-2H-pyran-3-yl)acetamide (CAS 149263-94-5)

- Structural Differences : Incorporates a pyridine-thioether moiety instead of the methyl-piperidine group.

Stereochemical Variants

The target compound’s (2R,3R,4R,5R,6S) configuration is critical for its bioactivity. Comparisons with stereoisomers reveal:

- N-[(3S)-Piperidin-3-yl]acetamide : The (3S) configuration alters the spatial orientation of the acetamide group, reducing affinity for glycosidase enzymes by ~40% compared to the target compound .

- N-((2S,3R,4R,5R,6R)-2-((6-Chloro-1H-indol-3-yl)oxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide (CAS 501432-61-7) : The (2S,3R,4R,5R,6R) configuration in this indole-containing analog improves binding to bacterial lectins (Ki: 0.8 µM vs. 2.3 µM for the target compound) .

Pyrimidine and Piperidine Hybrids

- 2-{[6-Methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide :

- Structural Difference : Pyrimidine ring replaces the piperidine core.

- Impact : Exhibits 10-fold higher inhibition of kinase enzymes (IC₅₀: 12 nM) due to π-π stacking interactions absent in the target compound .

Indole-Containing Analogs

- N-((2S,3R,4R,5R,6R)-2-((6-Chloro-1H-indol-3-yl)oxy)tetrahydro-2H-pyran-3-yl)acetamide :

Comparative Data Table

Q & A

Q. What are the established synthetic routes for N-(((2R,3R,4R,5R,6S)-3,4,5-Trihydroxy-6-methylpiperidin-2-yl)methyl)acetamide, and how are intermediates characterized?

Methodological Answer:

- Synthetic Routes :

- Stepwise Functionalization : Piperidine derivatives with multiple stereocenters often require stereoselective synthesis. For example, outlines a method for similar acetamide derivatives using reductive amination and acetylation in anhydrous dichloromethane (DCM) with triethylamine (TEA) and acetyl chloride .

- Protection-Deprotection Strategies : Hydroxyl groups on the piperidine ring may necessitate temporary protection (e.g., acetyl or tert-butyloxycarbonyl groups) to prevent side reactions during coupling steps .

- Characterization :

- NMR Spectroscopy : ¹H/¹³C NMR confirms stereochemistry and substituent positions. For instance, in , acetamide derivatives were validated using shifts corresponding to methyl, hydroxyl, and piperidine protons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .

Q. How can researchers validate the stereochemical configuration of this compound?

Methodological Answer:

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction, as demonstrated for structurally similar piperidine derivatives in .

- Comparative NMR Analysis : Compare experimental NMR data with computed spectra of enantiomers using density functional theory (DFT), as in .

- Chiral Chromatography : Utilize chiral stationary phases (e.g., amylose-based columns) to separate enantiomers and confirm optical purity .

Advanced Research Questions

Q. What computational methods are suitable for predicting the compound’s physicochemical properties and interactions with biological targets?

Methodological Answer:

-

DFT Modeling : Use B3LYP/6-31G* basis sets to calculate electrostatic potential (MESP), HOMO-LUMO gaps, and vibrational frequencies (FTIR), as applied to analogous acetamides in .

-

Molecular Dynamics (MD) Simulations : Study solvation effects and binding affinities to enzymes like glycosidases, leveraging hydroxyl and acetamide moieties for hydrogen bonding .

-

Table 1 : Example DFT Parameters for a Related Compound (Adapted from ):

Property Value (Calculated) Experimental Reference HOMO-LUMO Gap (eV) 4.32 4.28 (UV-Vis) MESP Minima (kcal/mol) -45.6 N/A

Q. How can synthetic yields be optimized for large-scale production while maintaining stereochemical integrity?

Methodological Answer:

-

Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., organocatalysts or metal-ligand complexes) to enhance enantioselectivity during piperidine ring formation .

-

Process Optimization :

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, THF) for improved solubility of intermediates.

- Temperature Control : Lower temperatures (−20°C to 0°C) reduce racemization during acetylation steps .

-

Table 2 : Yield Comparison for Acetamide Derivatives (Adapted from ):

Compound Reaction Conditions Yield (%) Purity (HPLC) Derivative A DCM, TEA, 0°C, 12h 71 >98% Derivative B THF, DMAP, RT, 24h 59 >95%

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- Multi-Technique Cross-Validation : Combine 2D NMR (COSY, HSQC, HMBC) to assign ambiguous signals. For example, used HSQC to correlate methyl protons with carbon environments .

- Isotopic Labeling : Introduce ¹³C or ²H labels at specific positions to track coupling patterns .

- Collaborative Databases : Cross-reference with PubChem or crystallographic databases (CCDC) for similar structures .

Application-Oriented Questions

Q. What in vitro assays are recommended to evaluate this compound’s potential as a glycosidase inhibitor?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.